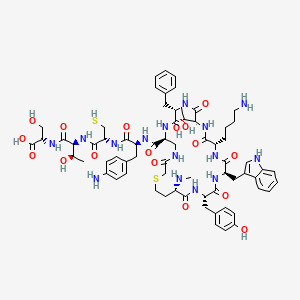

![molecular formula C26H45N3O6S2 B10752848 propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-744832は、タンパク質の翻訳後修飾に関与する酵素であるファルネシル転移酵素の強力かつ選択的な阻害剤です。 この化合物は、特にRasタンパク質の変異によって駆動される癌における潜在的な抗腫瘍特性のために大きな注目を集めています .

準備方法

合成経路および反応条件: L-744832は、特定のアミノ酸やその他の有機化合物の縮合を含む一連の化学反応によって合成されます。 合成経路は通常、天然ペプチドの構造を模倣するように設計されたチオール含有ペプチドミメティックの使用を伴います . 反応条件には、通常、有機溶媒、制御された温度、および特定の触媒の使用が含まれ、目的の生成物が高純度および高収率で得られるようにします .

工業生産方法: L-744832の工業生産は、同様の合成経路に従いますが、より大規模です。 これには、工業用反応器、反応条件の精密制御のための自動システム、および化合物が厳格な品質基準を満たすようにする高度な精製技術の使用が含まれます .

化学反応の分析

反応の種類: L-744832は、チオールやカルボキサミドなどの反応性官能基の存在により、主に置換反応を起こします . 特定の条件下では、酸化および還元反応にも参加することができます .

一般的な試薬および条件: L-744832を含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、炭素上のパラジウムなどの触媒、過酸化水素などの酸化剤が含まれます . 反応は通常、制御された温度と不活性雰囲気下で行われ、不要な副反応を防ぎます .

生成される主な生成物: L-744832を含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化反応ではスルホキシドまたはスルホンが生成され、置換反応では官能基が修飾されたさまざまな誘導体が生成される可能性があります .

科学研究への応用

L-744832は、化学、生物学、医学、および産業の分野で幅広い科学研究への応用があります . 化学では、ファルネシル転移酵素の阻害とそのタンパク質機能への影響を調べるためのツールとして使用されます . 生物学では、細胞プロセスおよびシグナル伝達経路におけるファルネシルの役割を調査するために使用されます . 医学では、L-744832は、Ras変異によって駆動される癌の潜在的な治療薬として検討されています。これは、腫瘍の退縮を誘発し、癌細胞の放射線に対する感受性を高めることができるためです . 産業では、新しい抗癌剤やその他の治療薬の開発に使用されています .

科学的研究の応用

L-744832 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the inhibition of farnesyltransferase and its effects on protein function . In biology, it is employed to investigate the role of farnesylation in cellular processes and signal transduction pathways . In medicine, L-744832 is being explored as a potential therapeutic agent for cancers driven by Ras mutations, as it can induce tumor regression and enhance the sensitivity of cancer cells to radiation . In industry, it is used in the development of new anti-cancer drugs and other therapeutic agents .

作用機序

類似化合物との比較

L-744832は、その高い効力と選択性のために、ファルネシル転移酵素阻害剤の中でユニークです . 類似の化合物には、FTI-276やロンファルニブがあり、これらもファルネシル転移酵素を阻害しますが、薬物動態特性や有効性のレベルが異なる場合があります . L-744832の腫瘍の退縮を誘導し、放射線感受性を高める能力は、癌研究と治療において特に価値があります .

類似化合物のリスト:- FTI-276

- ロンファルニブ

- ティピファルニブ

- BMS-214662

L-744832は、その特定の分子構造と、癌細胞に発揮する抗増殖、アポトーシス誘導、および抗血管新生効果のユニークな組み合わせが際立っています .

特性

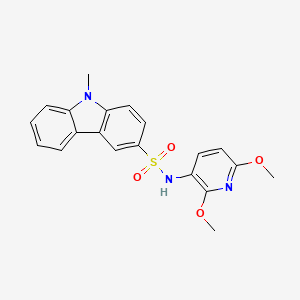

分子式 |

C26H45N3O6S2 |

|---|---|

分子量 |

559.8 g/mol |

IUPAC名 |

propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |

InChI |

InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24-/m0/s1 |

InChIキー |

PGOKBMWPBDRDGN-IBXSQZDTSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N |

正規SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

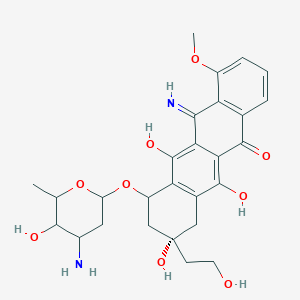

![N-[(Z)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B10752771.png)

![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)